molecular formula C22H20N4O3 B2840338 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251692-50-8

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2840338
CAS No.: 1251692-50-8
M. Wt: 388.427
InChI Key: LQVYVRSSMYGAOB-UHFFFAOYSA-N
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Description

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Characterization

  • The study by Jager and Otterbein (1980) discusses the crystal structure of a related compound, providing insights into its synthesis and structural features (Jager & Otterbein, 1980).
  • Heravi and Daraie (2016) report a novel synthesis method for related pyrazole-based compounds, emphasizing the importance of efficient synthesis techniques in exploring such molecules (Heravi & Daraie, 2016).

2. Biological Activities

  • A study by Ahmed (2017) investigates the anti-inflammatory and antimicrobial activities of derivatives, highlighting the potential medical applications of such compounds (Ahmed, 2017).
  • The research by Zaki, Sayed, and Elroby (2016) explores the antimicrobial and anti-inflammatory properties of pyrazolo[3,4-d]pyridazines and related compounds, demonstrating their relevance in pharmaceutical research (Zaki, Sayed, & Elroby, 2016).

3. Application in Drug Synthesis

  • Research by Liu et al. (2020) details the synthesis of a compound with marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting potential applications in cancer treatment (Liu, Zhao, & Lu, 2020).

4. Chemical Analysis and Characterization

  • Gioia et al. (2006) propose the use of a related compound as a pre-column reagent for liquid chromatographic analysis of amino acids, indicating its utility in analytical chemistry (Gioia, Cacciari, Leoni, & Gatti, 2006).

Properties

IUPAC Name

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-8-9-17(12-16(14)3)20-23-19(29-24-20)13-25-10-11-26(22(28)21(25)27)18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYVRSSMYGAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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